tert-butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate
Description
tert-Butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate is a carbamate-protected amine featuring a cyclopropane ring substituted with a cyanomethyl group. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, commonly employed in organic synthesis to enhance stability and control reactivity during multi-step reactions .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-9-6-8(9)4-5-12/h8-9H,4,6-7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOAUNHYTPIEHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC1CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative. One common method includes the use of tert-butyl chloroformate and 2-(cyanomethyl)cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of the carbamate group and the cyclopropyl ring can enhance the biological activity and stability of drug candidates. Researchers investigate its use in the development of new therapeutic agents for various diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable for the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The cyclopropyl ring can also influence the binding affinity and selectivity of the compound towards its targets .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by forming covalent bonds with active site residues.
Receptors: It can modulate receptor activity by binding to specific sites and altering their conformation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl ((2-(2-(Allyloxy)-5-fluorophenyl)cyclopropyl)methyl)carbamate (15b)
- Structural Differences: The target compound has a cyanomethyl group on the cyclopropane ring, whereas 15b contains a 2-(allyloxy)-5-fluorophenyl substituent. The fluorophenyl group in 15b enhances lipophilicity and may influence binding to biological targets (e.g., serotonin receptors).
Synthesis :
- Applications: 15b was optimized as a selective serotonin 2C receptor agonist, suggesting pharmacological relevance. The cyanomethyl group in the target compound could confer metabolic stability or serve as a synthetic handle for derivatization.
tert-Butyl N-{2-[(2-Azidoethyl)amino]propyl}carbamate (Block B)
- Structural Differences: Block B features a linear propyl chain with azide and amino groups, contrasting with the cyclopropane core of the target compound.
Synthesis :
- Block B was synthesized via reductive amination, a method applicable to primary/secondary amines. The target compound’s synthesis likely involves cyclopropanation (e.g., via [2+1] cycloaddition) followed by Boc protection.
- Applications: The azide group in Block B enables click chemistry applications (e.g., bioconjugation), whereas the cyanomethyl group in the target compound may facilitate cross-coupling reactions or serve as a nitrile precursor.
tert-Butyl (1-Cyanocyclopropyl)carbamate
- Structural Differences: The cyano group is directly attached to the cyclopropane ring in this compound, unlike the cyanomethyl-substituted cyclopropane in the target molecule.
- The Safety Data Sheet (SDS) for tert-butyl (1-cyanocyclopropyl)carbamate emphasizes avoiding inhalation/ingestion and using PPE . Similar precautions likely apply to the target compound.
Data Table: Key Comparisons
Research Findings and Gaps
- However, methods for analogous cyclopropane-containing carbamates (e.g., palladium catalysis or reductive amination) may be adaptable .
- Biological Activity: While 15b exhibits receptor agonist activity, the pharmacological profile of the target compound remains unexplored. The cyanomethyl group could modulate solubility or target engagement.
- Safety: Nitrile-containing compounds require rigorous safety protocols, as highlighted by the SDS for tert-butyl (1-cyanocyclopropyl)carbamate .
Biological Activity
Tert-butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a tert-butyl group , a cyclopropyl moiety , and a cyanomethyl substituent attached to a carbamate functional group. This specific structure contributes to its reactivity and biological properties, making it a valuable candidate for therapeutic applications.
The mechanism of action of this compound primarily involves:
- Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity.
- Influence on Enzyme Activity : The compound can inhibit specific enzymes by binding to their active sites, altering their function.
- Receptor Modulation : It may interact with receptors, changing their conformation and affecting downstream signaling pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Properties : Studies have shown that derivatives of this compound can act as inhibitors of cancer-related kinases, leading to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of various metabolic enzymes, which could be leveraged in drug design.
- Agrochemical Applications : Its structural characteristics allow it to serve as an intermediate in the synthesis of insecticides and other agrochemicals, enhancing its utility in agricultural chemistry.
Case Study 1: Anticancer Activity
In a study examining the effects of related compounds on cancer cell lines, this compound derivatives demonstrated potent inhibition of cell proliferation. Specifically, compounds with similar structural motifs showed EC50 values ranging from 33.0 nM to 124.0 nM against various kinases involved in cell cycle regulation .
Case Study 2: Enzyme Interaction Studies
Research involving enzyme assays indicated that the compound effectively inhibited specific enzymes through covalent modification. For instance, inhibition assays revealed that the compound could significantly reduce enzyme activity at concentrations as low as 1 µM, suggesting high potency and selectivity against target enzymes .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Key Structural Features | Notable Biological Activity |
|---|---|---|
| Tert-butyl N-(2-hydroxyethyl)carbamate | Hydroxyethyl group instead of cyanomethyl | Moderate enzyme inhibition |
| Tert-butyl (cyanomethyl)carbamate | Lacks cyclopropyl ring | Focused on different biological activities |
| Tert-butyl N-(2-oxiranylmethyl)carbamate | Contains an oxirane ring | Enhanced reactivity with nucleophiles |
Q & A
Basic: What are the standard synthetic routes for tert-butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate, and how are intermediates characterized?
The compound is typically synthesized via multi-step procedures involving carbamate protection and cyclopropane ring formation. For example, a patent (EP 4,374,877 A2) describes a method using tert-butyl carbamate intermediates and cyclopropane-forming reactions under mild conditions . Key intermediates are characterized using LCMS (m/z 1011 [M+H]⁺) and HPLC (retention time: 1.01 min under SQD-FA05 conditions) to confirm molecular weight and purity .
Basic: Which analytical techniques are critical for verifying the structural integrity of this compound?
- LCMS-HRMS : Used to confirm molecular ion peaks and isotopic patterns.
- HPLC with UV detection : Validates purity (e.g., >95%) and monitors reaction progress.
- NMR spectroscopy : ¹H/¹³C NMR resolves cyclopropane ring protons (δ 0.5–1.5 ppm) and cyanomethyl groups (δ ~2.5 ppm) .
- IR spectroscopy : Confirms carbamate C=O stretches (~1680–1720 cm⁻¹) and nitrile C≡N (~2200 cm⁻¹) .
Basic: How should this compound be stored to ensure stability, and what are its known incompatibilities?
Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Avoid exposure to strong acids/bases , oxidizing agents, and moisture, which may hydrolyze the carbamate group. Stability studies under stress conditions (e.g., 40°C/75% RH) are recommended to assess degradation pathways .
Advanced: What are the mechanistic challenges in forming the cyclopropane ring during synthesis?
Cyclopropanation often employs Simmons–Smith reagents (e.g., Zn/Cu) or transition-metal catalysts (e.g., Rh₂(OAc)₄). Steric hindrance from the cyanomethyl group can lead to regioselectivity issues. Computational studies (DFT) suggest that electron-deficient catalysts improve yield by stabilizing transition states .
Advanced: How can computational modeling optimize this compound’s solubility for biological assays?
Molecular dynamics simulations predict solubility in co-solvent systems (e.g., DMSO:PBS). The cyanomethyl group’s hydrophobicity necessitates ~10–20% DMSO for aqueous solubility. COSMO-RS models identify optimal co-solvents (e.g., PEG-400) while maintaining carbamate stability .
Advanced: What strategies resolve contradictions in impurity profiling during scale-up?
- DoE (Design of Experiments) : Identifies critical process parameters (e.g., temperature, catalyst loading) affecting impurity levels.
- 2D-LC/MS/MS : Differentiates isobaric impurities (e.g., de-cyanated byproducts).
- Crystallization screening : Reduces residual solvents (e.g., THF) below ICH Q3C limits .
Advanced: How is this compound utilized as an intermediate in drug discovery?
It serves as a precursor for fluorinated pharmaceuticals (e.g., kinase inhibitors) by enabling selective functionalization of the cyclopropane ring. The cyanomethyl group participates in click chemistry (e.g., Huisgen cycloaddition) for bioconjugation .
Advanced: What enantioselective methods are reported for analogous carbamates?
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen) achieve >90% ee. For example, tert-butyl carbamates have been synthesized via iodolactamization with enantiomeric excess validated by chiral HPLC .
Advanced: How do solvent systems impact reaction kinetics in carbamate deprotection?
Deprotection with TFA/DCM (1:1) follows first-order kinetics (k = 0.12 min⁻¹ at 25°C). Polar aprotic solvents (e.g., DMF) slow hydrolysis due to carbamate stabilization. Solvent-free microwave-assisted methods reduce side reactions .
Advanced: What degradation products form under oxidative stress, and how are they quantified?
Forced degradation studies (H₂O₂, 3% w/v) yield tert-butylamine and cyclopropane-ring-opened aldehydes. UPLC-QTOF identifies degradation pathways, while GC-MS quantifies volatile byproducts. Stabilizers like BHT (0.1% w/w) mitigate oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
